4-Bromo-3-(trifluoromethyl)phenol
Overview
Description
4-Bromo-3-(trifluoromethyl)phenol is a brominated phenol derivative with a trifluoromethyl group attached to the aromatic ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of substituted 4-(trifluoromethyl)phenols, which are structurally related to 4-Bromo-3-(trifluoromethyl)phenol, can be achieved through ortho-lithiation followed by reaction with electrophiles. The selectivity of this process is enhanced by the ortho-directing effect of a THP-protected hydroxy group, which is superior to the directing effect of the CF3 group . Although the specific synthesis of 4-Bromo-3-(trifluoromethyl)phenol is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-(trifluoromethyl)phenol has been studied using X-ray crystallography and theoretical methods such as density functional theory (DFT). For instance, a Schiff base compound containing a bromo and trifluoromethyl group on the phenol ring has been characterized, and its molecular geometry has been compared with DFT calculations, showing good agreement . These studies are crucial for understanding the electronic and steric effects of substituents on the phenol ring.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including electrophilic aromatic substitution. For example, the electrophilic trifluoromethylthiolation of phenols has been shown to be para-selective, with the potential to yield biologically interesting analogues . Additionally, bromophenols can be formed through the chlorination of water containing phenol and bromide ions, with the yield of bromination products being influenced by the presence of hypochlorous acid and bromide ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and trifluoromethyl can affect the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. Schiff base compounds containing bromo and trifluoromethyl groups have been synthesized and characterized, providing insights into their structural, spectroscopic, and electronic properties . These properties are essential for predicting the behavior of these compounds in various chemical environments and for designing new materials and pharmaceuticals.
Scientific Research Applications
Halogenation and Rearrangement Studies
4-Bromo-3-(trifluoromethyl)phenol is involved in various chemical reactions, such as halogenation and rearrangement. Fischer and Henderson (1983) explored the bromination of phenols and the subsequent isomerization and disproportionation of bromophenols, contributing to the understanding of bromodienone rearrangement in trifluoromethanesulfonic acid. This research is crucial for the synthesis of complex organic compounds and understanding reaction mechanisms (Fischer & Henderson, 1983).
Spectroelectrochemical Properties in Phthalocyanines
Kamiloğlu et al. (2018) synthesized novel phthalocyanines with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigated their electrochemical and spectroelectrochemical properties. These findings are significant for the development of electrochemical technologies, indicating potential applications in various fields such as electronics and materials science (Kamiloğlu et al., 2018).
Synthesis and Characterization of Schiff Bases
The synthesis and characterization of Schiff bases involving 4-Bromo-3-(trifluoromethyl)phenol have been studied. Soltani et al. (2018) reported on the synthesis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol and its characterization through various techniques such as DFT calculations, revealing insights into the compound's electronic, optical, and thermodynamic properties (Soltani et al., 2018).
Electrophilic Trifluoromethylthiolation of Phenols
Jereb and Gosak (2015) explored the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols, demonstrating selective functionalization and the production of biologically interesting SCF3-analogues. This study is important for the development of new compounds with potential applications in pharmaceuticals and chemical synthesis (Jereb & Gosak, 2015).
Metal Complex Synthesis and Properties
The properties of metal complexes involving 4-Bromo-3-(trifluoromethyl)phenol have been a subject of study. For example, Kasuga et al. (1978) investigated the substitution reactions of phenol on 3-bromo-2,4-pentanedionato metal complexes, providing valuable insights into the reactivity of these complexes and their potential applications in coordination chemistry and catalysis (Kasuga et al., 1978).
O-Trifluoromethylation of Phenols
The O-trifluoromethylation of phenols, leading to the synthesis of aryl trifluoromethyl ethers, has been studied by Zhou et al. (2016). This research opens pathways for the construction of functionalized compounds with applications in various chemical industries, including agrochemicals and pharmaceuticals (Zhou et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for 4-Bromo-3-(trifluoromethyl)phenol are not mentioned, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP) derivatives are expected to be discovered in the future . This suggests potential future research directions for related compounds like 4-Bromo-3-(trifluoromethyl)phenol.
properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPIDJSINRFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624200 | |
Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)phenol | |
CAS RN |
320-49-0 | |
Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.